molecular formula C20H19BrF3N3O5 B15039288 N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B15039288
M. Wt: 518.3 g/mol
InChI Key: CSUIYAMHIHMPID-OPEKNORGSA-N
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Description

N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the starting materials, followed by a series of reactions such as condensation, bromination, and nitration. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, ensuring the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19BrF3N3O5

Molecular Weight

518.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19BrF3N3O5/c1-3-31-17-8-12(7-15(21)19(17)32-4-2)11-25-26-18(28)9-13-5-6-14(20(22,23)24)10-16(13)27(29)30/h5-8,10-11H,3-4,9H2,1-2H3,(H,26,28)/b25-11+

InChI Key

CSUIYAMHIHMPID-OPEKNORGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OCC

Origin of Product

United States

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